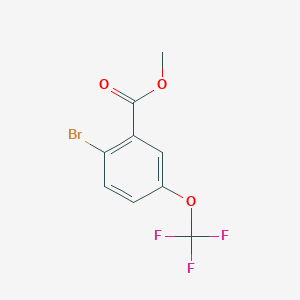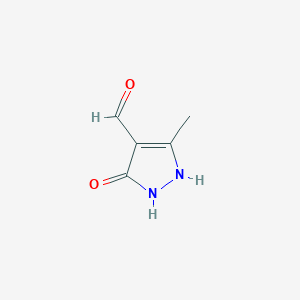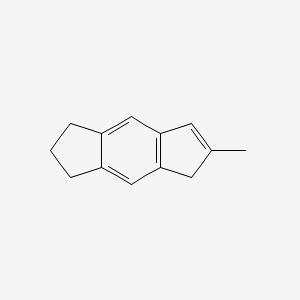
Trimethyl(nitroethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(nitroethynyl)silane is an organosilicon compound with the molecular formula C₅H₉NO₂Si It is characterized by the presence of a nitroethynyl group attached to a silicon atom, which is further bonded to three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(nitroethynyl)silane can be synthesized through the reaction of trimethylchlorosilane with nitroacetylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(nitroethynyl)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reducing agents used.
Substitution: The nitroethynyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield trimethyl(ethynyl)silane, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
Trimethyl(nitroethynyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which trimethyl(nitroethynyl)silane exerts its effects involves the interaction of the nitroethynyl group with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The pathways involved in its reactions often include radical intermediates and transition states that facilitate the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH, used in similar applications but with different reactivity due to the absence of the nitroethynyl group.
Triethylsilane: Another trialkylsilane with the formula (C₂H₅)₃SiH, commonly used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it has a different structure and reactivity compared to trimethyl(nitroethynyl)silane.
Uniqueness
This compound is unique due to the presence of the nitroethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
Properties
IUPAC Name |
trimethyl(2-nitroethynyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2Si/c1-9(2,3)5-4-6(7)8/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERQJMMNXNHONQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498399 |
Source


|
| Record name | Trimethyl(nitroethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67177-80-4 |
Source


|
| Record name | Trimethyl(nitroethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

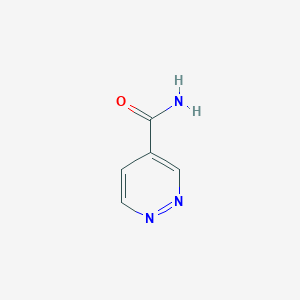

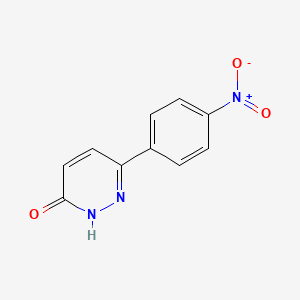

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)


